molecular formula C19H23NO6 B4095175 N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid

N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4095175
M. Wt: 361.4 g/mol
InChI Key: QZJXLSOEYGHIII-UHFFFAOYSA-N
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Description

N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, along with a butan-1-amine backbone and phenoxyphenoxy substituents. The oxalic acid component is often used to form a salt with the amine, enhancing its stability and solubility.

Properties

IUPAC Name

N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.C2H2O4/c1-18-12-5-6-13-19-16-10-7-11-17(14-16)20-15-8-3-2-4-9-15;3-1(4)2(5)6/h2-4,7-11,14,18H,5-6,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJXLSOEYGHIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 3-phenoxyphenol with an appropriate alkylating agent to form 3-phenoxyphenoxyalkane.

    Amination: The intermediate is then subjected to amination using N-methylamine under controlled conditions to yield N-methyl-4-(3-phenoxyphenoxy)butan-1-amine.

    Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Including crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(3-phenoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-phenylpropan-2-amine: A structurally similar compound with different substituents.

    N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine: Another related compound with a trifluoromethyl group.

Uniqueness

N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid is unique due to its specific substituents and the presence of the oxalic acid component, which enhances its stability and solubility compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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